molecular formula C15H15ClFNO B2819457 {[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine CAS No. 1096319-05-9

{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine

Cat. No.: B2819457
CAS No.: 1096319-05-9
M. Wt: 279.74
InChI Key: HADCWTIIKDZGAX-UHFFFAOYSA-N
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Description

The compound is an amine derivative of a phenoxy compound. Phenoxy compounds are a class of chemicals that include several herbicides, such as MCPA . The structure suggests that it might have similar properties or uses.


Chemical Reactions Analysis

Again, while specific reactions involving “{[2-(4-Chloro-2-methylphenoxy)-5-fluorophenyl]methyl}(methyl)amine” are not available, similar compounds are known to undergo reactions typical of amines and phenols .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be expected to be similar to those of related compounds. For example, MCPA is a solid at room temperature, with a melting point of 114 to 118 °C .

Scientific Research Applications

Corrosion Inhibition

A study by Boughoues et al. (2020) explored the use of various amine derivative compounds as corrosion inhibitors for mild steel in HCl medium. These compounds included 2-{[(3-chlorophenyl)amino]methyl}phenol, among others. They found that the substitution of certain groups on the aromatic ring increased the inhibition efficiency, highlighting the potential of amine derivatives in corrosion inhibition applications (Boughoues et al., 2020).

Synthesis and Characterization of Polyphenols

Kaya et al. (2012) investigated how the electron-donating methyl group in aminophenol compounds affected various properties like thermal stability and electrochemical behavior. This study offers insights into the broader implications of modifying amine compounds and their potential applications in materials science (Kaya et al., 2012).

Molecular Dynamics and Tautomerism

A research by Mansilla-Koblavi et al. (1995) on N-(2,3-dihydroxybenzylidene)amine derivatives, including variants with chlorophenyl groups, provided insights into molecular structures and tautomerism. Such studies are fundamental in understanding the behavior of amine derivatives at a molecular level, which is crucial for their application in various scientific fields (Mansilla-Koblavi et al., 1995).

Electrophilic Amination and Fluorine Atom Removal

Bombek et al. (2004) conducted a study on the electrophilic amination of fluorophenols, which is a process that could potentially involve the removal of fluorine atoms. This research could have implications in synthetic chemistry, particularly in the modification of compounds for various industrial and scientific purposes (Bombek et al., 2004).

Boronates Derived from Non-Symmetric Amino-Bis-Phenols

Abreu et al. (2006) explored the synthesis and characterization of boronates derived from amino-bis-phenols. This type of research contributes to the field of organometallic chemistry and could have various applications, such as in catalysis or material science (Abreu et al., 2006).

Mechanism of Action

Target of Action

It is structurally similar to the well-known herbicide mcpa (4-chloro-2-methylphenoxyacetic acid) . MCPA and its analogs are known to mimic the plant growth hormone indoleacetic acid (IAA), which is a type of auxin . Auxins play a crucial role in plant growth and development by regulating cell division, elongation, and differentiation .

Mode of Action

As an auxin mimic, this compound likely interacts with auxin receptors in plants, leading to uncontrolled growth and eventually plant death . This is a common mode of action for phenoxy herbicides

Biochemical Pathways

The biochemical pathways affected by this compound are likely similar to those affected by MCPA and other auxin mimics . These compounds generally disrupt normal plant growth by overstimulating the auxin response pathway, leading to uncontrolled cell division and growth

Pharmacokinetics

Mcpa is known to be metabolized in plants via cleavage of the ether linkage, yielding 4-chloro-2-methylphenol (mcp) and acetic acid . This compound, being structurally similar to MCPA, may have similar metabolic pathways.

Result of Action

The molecular and cellular effects of this compound’s action are likely to include disruption of normal cell division and growth, leading to plant death . This is a common effect of auxin mimics like MCPA

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as soil composition, temperature, moisture levels, and pH can affect the compound’s absorption, distribution, and degradation in the environment . For example, MCPA and its analogs are known to be more effective in controlling broadleaf weeds in wheat and maize crops

Properties

IUPAC Name

1-[2-(4-chloro-2-methylphenoxy)-5-fluorophenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO/c1-10-7-12(16)3-5-14(10)19-15-6-4-13(17)8-11(15)9-18-2/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADCWTIIKDZGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)F)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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